Product packaging for Melamine-d6(Cat. No.:CAS No. 13550-89-5)

Melamine-d6

Cat. No.: B576515
CAS No.: 13550-89-5
M. Wt: 132.16
InChI Key: JDSHMPZPIAZGSV-YIKVAAQNSA-N
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Description

Melamine-d6 is a useful research compound. Its molecular formula is C3H6N6 and its molecular weight is 132.16. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N6 B576515 Melamine-d6 CAS No. 13550-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSHMPZPIAZGSV-YIKVAAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662064
Record name 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13550-89-5
Record name 1,3,5-Triazine-2,4,6-triamine-N2,N2,N4,N4,N6,N6-d6
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine
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Record name Melamine-d6
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Synthesis and Isotopic Characterization of Melamine D6

Analytical Determination of Purity and Isotopic Enrichment

The precise assessment of this compound relies on established analytical techniques that can differentiate between the deuterated compound and potential impurities, as well as quantify the degree of deuteration.

Chromatographic Purity (CP) and Atom Percent Deuterium (atom % D) Determination

Determining the Chromatographic Purity (CP) of this compound typically involves chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques separate the target compound from any residual starting materials, by-products, or degradation products, allowing for a quantitative assessment of its purity. For this compound, a reported purity of 99% (CP) is common, indicating a high degree of chemical integrity sigmaaldrich.com.

The isotopic enrichment, specifically the Atom Percent Deuterium (atom % D), is a critical parameter for deuterated compounds. This is most commonly determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry can precisely measure the mass-to-charge ratio of ions, allowing for the direct quantification of different isotopic species. NMR spectroscopy, particularly ¹H NMR and ²H NMR, can also provide detailed information about the position and extent of deuterium incorporation. For this compound, an atom percent deuterium of 98% is frequently cited, signifying a substantial level of deuteration across all six hydrogen positions .

Data Table 1: Key Analytical Specifications for this compound

ParameterTypical ValueAnalytical Method(s)Reference(s)
Chromatographic Purity (CP)≥ 99%HPLC, GC sigmaaldrich.com
Atom Percent Deuterium (atom % D)≥ 98%MS, NMR

Synthesis Methods and Isotopic Characterization Insights

While specific synthesis pathways for this compound are often proprietary or detailed in specialized literature, the general approach involves the deuteration of melamine (B1676169) or its precursors. For instance, the infrared (IR) spectra of melamine and this compound have been studied to support structural assignments, indicating that the deuterated compound maintains the characteristic planar cyanuric triamide structure researchgate.netresearchgate.netresearchgate.netresearchgate.net. This spectral analysis, comparing the vibrational modes of protonated and deuterated species, is a fundamental aspect of isotopic characterization. Furthermore, studies involving inelastic neutron scattering (INS) have also utilized this compound to investigate vibrational dynamics and the anisotropy in its external modes spectrum, highlighting the compound's utility in fundamental physical chemistry research researchgate.net.

Challenges and Innovations in Deuterated Triazine Synthesis

The synthesis of deuterated triazine compounds, including Melamine-d6, presents unique challenges that drive innovation in synthetic methodologies. Achieving high isotopic enrichment while maintaining chemical purity and managing costs are primary concerns.

One significant challenge is the efficient and complete exchange or incorporation of deuterium (B1214612) into the target molecule. This often requires specialized reagents, reaction conditions, and purification techniques. For triazine structures, the inherent stability of the ring system can sometimes necessitate harsh conditions for deuteration, which may lead to unwanted side reactions or decomposition.

Innovations in this field often focus on developing more atom-economical and regioselective deuteration methods. This can include the use of catalytic systems that facilitate deuterium incorporation under milder conditions or the development of novel deuterating agents. For example, advancements in ambient mass spectrometry techniques have shown promise in analyzing deuterated compounds like this compound, facilitating rapid and sensitive quantification scribd.com. Furthermore, research into the fundamental chemical and physical properties of triazines, including their behavior under various conditions such as high pressure, also informs the development of more robust synthetic strategies for their deuterated counterparts researchgate.netstfc.ac.uk. The study of tautomerization in single melamine (B1676169) molecules, including deuterated forms, using techniques like Inelastic Electron Tunneling Spectroscopy (IETS), contributes to a deeper understanding of molecular behavior, which can indirectly guide synthetic approaches acs.org.

Advanced Analytical Methodologies Utilizing Melamine D6 As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) for Melamine (B1676169) Quantification

IDMS is a highly accurate quantitative technique that relies on the principle of adding a known amount of a stable isotope-labeled analogue (the internal standard) to the sample. This standard is chemically identical to the analyte but differs in its isotopic composition, allowing for distinct detection by mass spectrometry. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively compensating for variations in sample preparation, matrix effects, and instrument response.

LC-MS/MS is a widely adopted technique for the analysis of melamine due to its high sensitivity, selectivity, and speed. The application of Melamine-d6 as an internal standard in LC-MS/MS methods significantly enhances the reliability of the results.

Developing robust analytical methods for melamine in complex matrices like milk, infant formula, and other food products requires careful consideration of sample preparation and validation parameters.

Method Development: Sample preparation typically involves extraction using solvents such as acetonitrile, water, or formic acid, often followed by protein precipitation or solid-phase extraction (SPE) for cleanup acs.orgresearchgate.net. The addition of this compound (or other isotopically labeled analogues like 15N3-melamine) is performed early in the sample preparation process to ensure it experiences similar losses or variations as the native melamine nih.govsciex.com.

Validation: Methods are validated to ensure accuracy, precision, sensitivity, and specificity. Key validation parameters reported for LC-MS/MS methods utilizing isotope-labeled standards include:

Linearity: Calibration curves are typically established using a series of standards spiked with known concentrations of melamine and a constant concentration of this compound, demonstrating linearity over relevant concentration ranges (e.g., 0.5-100 ng/mL) with correlation coefficients (R²) generally exceeding 0.99 journalajacr.comnih.gov.

Recovery: Recoveries for melamine, when using isotope-labeled standards, are generally high, often falling within the 70-120% range, indicating efficient extraction and minimal analyte loss acs.orgresearchgate.netnih.govnih.gov.

Precision: Both intra-day and inter-day precision, expressed as relative standard deviation (RSD), are typically low, often below 5% or 10%, demonstrating the reproducibility of the method researchgate.netjournalajacr.comnih.gov.

Sensitivity: Limits of Detection (LOD) and Limits of Quantification (LOQ) are crucial for regulatory compliance. Reported LODs can be as low as 13 µg/kg, with LOQs ranging from approximately 10 µg/kg to 400 µg/kg, depending on the matrix and specific method acs.orgresearchgate.netnih.gov.

Table 1: Typical Validation Parameters for LC-MS/MS Methods Utilizing this compound (or similar isotope-labeled standards)

MethodMatrix TypeLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Key Reference
LC-MS/MSMilk/Infant Formula255099-116< 12.3 acs.org
LC-MS/MSMilk Powder13N/A78.7-126.3N/A nih.gov
LC-MS/MSBaby MilkN/A1072-91< 5 researchgate.net
LC-MS/MSLiquid MilkN/A5074-97< 5 researchgate.net
LC-MS/MSFish Kidney10040083-1012-8 nih.gov

Note: Values are approximate and can vary based on specific method parameters and matrix.

Optimizing chromatographic separation and mass spectrometric detection is essential for achieving high sensitivity and selectivity.

Chromatographic Separation: For the analysis of polar compounds like melamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred due to its ability to retain and separate polar analytes effectively sigmaaldrich.com. Reversed-phase (RP) chromatography can also be employed nih.gov. Mobile phases typically consist of aqueous buffers (e.g., ammonium (B1175870) formate) and organic modifiers (e.g., acetonitrile), with gradient elution commonly used to achieve optimal separation acs.orgsigmaaldrich.comusda.gov.

Detection Parameters: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the standard detection technique. For melamine, common precursor ion ([M+H]⁺) is m/z 127, with characteristic product ions such as m/z 85 and m/z 68 being monitored for quantification and confirmation sciex.comusda.goveurl-pesticides.eu. Electrospray ionization (ESI) in positive ion mode is typically used acs.orgsciex.comusda.gov. Optimization of parameters such as declustering potential (DP) and collision energy (CE) is critical for maximizing signal intensity and selectivity researchgate.netusda.gov.

Matrix effects, arising from co-eluting compounds in the sample that interfere with the ionization process in the mass spectrometer, can significantly impact the accuracy of quantitative analysis. Stable isotope-labeled internal standards like this compound are invaluable for mitigating these effects. Because this compound has nearly identical physicochemical properties to melamine, it undergoes the same extraction, chromatographic separation, and ionization processes. Consequently, any matrix-induced suppression or enhancement that affects melamine will also affect this compound proportionally. By calculating the ratio of the melamine signal to the this compound signal, these variations are effectively normalized, leading to accurate quantification even in complex and potentially interfering matrices nih.govmdpi.combiopharmaservices.com. This makes IDMS with this compound a superior approach compared to external calibration or using non-isotopically labeled internal standards when high accuracy is required nih.govmdpi.com.

While LC-MS/MS is prevalent, Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for melamine analysis, particularly when cost-effectiveness is a consideration. However, melamine's polar nature and low volatility necessitate derivatization to make it amenable to GC analysis.

GC-MS Analysis: Melamine requires derivatization to increase its volatility and thermal stability for GC analysis. Common derivatization agents include silylating reagents such as BSTFA (bis(trimethylsilyl)trifluoroacetamide) often in combination with TMCS (trimethylchlorosilane) restek.comsigmaaldrich.com. This process converts melamine into its trimethylsilyl (B98337) (TMS) derivative, which can then be readily analyzed by GC-MS restek.comsigmaaldrich.com.

IDMS with this compound in GC-MS: The principle of IDMS is equally applicable to GC-MS. When using this compound, it is added to the sample prior to or during the derivatization step. The deuterated standard undergoes the same derivatization reaction as melamine, forming this compound-TMS derivatives. This ensures that any variations in derivatization efficiency, sample transfer, or GC-MS response that might occur are accounted for by the internal standard, thereby improving quantitative accuracy nih.gov. While specific detailed protocols for this compound in GC-MS are less frequently cited than for LC-MS/MS in the provided literature, the principle remains the same nih.gov.

The success of GC-MS analysis for melamine hinges on effective derivatization.

Derivatization Process: A typical procedure involves extracting melamine from the sample, evaporating the extract to dryness, and then reconstituting it with a derivatizing reagent (e.g., BSTFA with TMCS) in a suitable solvent like pyridine. The mixture is then heated (e.g., at 70 °C for 45 minutes) to facilitate the formation of the TMS derivatives restek.comsigmaaldrich.com.

Role of this compound: When employing this compound as the internal standard, it is added to the sample before the derivatization step. The deuterated standard reacts with the derivatizing agent in the same manner as melamine. This ensures that the ratio of the derivatized melamine to the derivatized this compound measured by GC-MS accurately reflects the original melamine concentration, compensating for potential losses or variations during derivatization or injection nih.gov.

Compound List

Melamine

this compound

Applications of Melamine D6 in Environmental and Biological Tracing Studies

Elucidation of Melamine (B1676169) Metabolic Pathways and Biotransformation Mechanisms

Understanding how melamine is processed within biological systems is crucial for assessing its impact and potential toxicity. Melamine-d6 facilitates these investigations by acting as a traceable marker.

In vitro studies utilize this compound to mimic biological conditions in a controlled laboratory setting. Researchers can incubate this compound with cell cultures, tissue extracts, or isolated enzymes to observe and quantify its metabolic transformation products. This approach helps in identifying intermediate metabolites and understanding the initial steps of melamine biotransformation without the complexities of a whole organism bioivt.comnih.govresearchgate.net. For instance, studies have explored the deamination reactions of melamine derivatives using various in vitro systems, where deuterated analogs would be instrumental in tracking the specific atoms involved in these enzymatic processes.

Melamine undergoes deamination, a process where an amino group is removed. Deuterated melamine analogs are essential for studying the kinetics and mechanisms of these enzymatic reactions. Research has identified enzymes like melamine deaminase that catalyze the removal of amino groups from melamine, producing ammeline (B29363) and ammelide (B29360) researchgate.netresearchgate.netpnas.orgpnas.orgnih.govnih.gov. By using this compound, scientists can precisely track the substrate and products of these deamination reactions, providing quantitative data on enzyme activity and specificity. Such studies are vital for understanding microbial degradation pathways of melamine.

Nitrogen is a fundamental element in biological processes. This compound can be used to trace the fate of nitrogen atoms originating from melamine within biological systems. This includes tracking how nitrogen is incorporated into amino acids, proteins, or other nitrogenous compounds. For example, studies using stable isotope-labeled compounds, such as those with 15N or deuterium (B1214612), are employed to follow nutrient cycling and the transformation of nitrogen in ecosystems and organisms . While direct studies on this compound for nitrogen fate are not extensively detailed in the provided search results, the principle of using deuterated compounds for tracing elemental pathways in biological systems is well-established.

Investigation of Enzymatic Deamination Reactions of Melamine Derivatives

Environmental Fate and Transport Assessments of Melamine Through Isotopic Labeling

The environmental behavior of melamine, including its persistence, mobility, and degradation, is of significant concern. This compound serves as a powerful tool for these assessments.

Isotopically labeled compounds are widely used as tracers to monitor the movement and distribution of contaminants in various environmental compartments. This compound can be introduced into soil or water samples to track the transport of melamine under different environmental conditions. This helps in understanding its mobility in groundwater, its adsorption to soil particles, and its potential for leaching into water bodies vliz.beresearchgate.netscience.govcedr.eu. Studies on emerging contaminants in river basins, for instance, utilize various tracers to understand contaminant sources and pathways, a role that this compound is well-suited for reachwater.uk.

The degradation of melamine in the environment can occur through biotic (microbial) or abiotic processes. This compound aids in studying the rates of these degradation processes and identifying the resulting byproducts. By monitoring the decrease in this compound concentration and the simultaneous appearance of its deuterated degradation products, researchers can elucidate degradation pathways and kinetics. Studies have identified various melamine derivatives and polycondensates, such as melam, melem, and melon, formed during melamine production and degradation researchgate.netmdpi.comresearchgate.netwur.nlcore.ac.ukresearchgate.net. Using this compound would allow for the specific identification and quantification of these breakdown products in environmental samples.

Application of Stable Isotope Analysis in Biotic and Abiotic Degradation Studies

Stable isotope analysis, often employing deuterated compounds like this compound, is a powerful technique for elucidating the degradation pathways and environmental fate of chemical substances clu-in.orgit2isotopes.comserdp-estcp.milmidwestawma.orgiaea.orgenviro.wiki. When melamine undergoes biotic (microbial) or abiotic (chemical, photochemical) degradation, the ratio of stable isotopes (e.g., deuterium to protium, or ¹³C to ¹²C) within the remaining or transformed molecules can change. This phenomenon, known as isotope fractionation, provides a fingerprint to track the degradation process clu-in.orgmidwestawma.org.

By using this compound as a tracer, researchers can:

  • Quantify Degradation Rates: The disappearance of the deuterium label from the melamine pool can directly indicate the extent of degradation. Similarly, the appearance of the label in breakdown products can help elucidate metabolic or transformation pathways clu-in.org.
  • Differentiate Degradation Mechanisms: Different degradation processes (e.g., microbial oxidation vs. abiotic hydrolysis) can exhibit distinct isotope fractionation patterns, allowing researchers to distinguish between biotic and abiotic transformation routes clu-in.orgmidwestawma.orgenviro.wiki.
  • Trace Environmental Fate: this compound can be introduced into environmental microcosms or field studies to track its movement, persistence, and transformation in soil, water, or sediment nih.govnih.govbiorxiv.org. The stable isotope signature helps differentiate the introduced melamine from naturally occurring background levels.
  • While specific studies detailing the environmental degradation of this compound itself are not extensively found in the provided search results, the general principle of using deuterated compounds as stable isotope tracers for environmental fate and degradation studies is well-established clu-in.orgit2isotopes.comserdp-estcp.milmidwestawma.orgiaea.orgenviro.wikinih.govnih.govbiorxiv.orgnuclearmalaysia.gov.my. These studies highlight how isotopic analysis can provide definitive proof of biodegradation or abiotic transformation and help in understanding complex environmental processes.

    Pharmacokinetic Research Paradigms Utilizing Deuterated Melamine Analogs

    Deuterated compounds, including this compound, are instrumental in pharmacokinetic research, enabling detailed investigations into how substances are absorbed, distributed, metabolized, and excreted (ADME) by living organisms nih.govresearchgate.netnih.govresearchgate.netmedchemexpress.comcardiff.ac.ukfrontiersin.orgosti.govnih.gov. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.netresearchgate.netwaters.com.

    Key Applications in Pharmacokinetics:

  • Quantitative Analysis in Biological Matrices: this compound serves as an internal standard in mass spectrometry-based assays to accurately quantify melamine in biological samples like plasma, serum, and urine nih.govresearchgate.netresearchgate.netwaters.com. This is vital for understanding exposure levels and the body's handling of the compound. For instance, a study utilized 15N3-labeled melamine as an internal standard for quantifying melamine in rat serum via LC-MS/MS nih.govresearchgate.net.
  • Bioavailability and Distribution Studies: Deuterated melamine can be used to assess the bioavailability of melamine following different administration routes. By comparing the concentrations of deuterated and non-deuterated melamine, researchers can infer absorption rates and distribution patterns nih.govresearchgate.netresearchgate.net. For example, a study compared the pharmacokinetic profiles of melamine and cyanuric acid, using isotopically labeled internal standards, to understand their behavior when administered individually or in combination nih.govresearchgate.net.
  • Metabolism and Excretion Profiling: While melamine is largely excreted unmetabolized nih.govresearchgate.net, deuterated analogs help confirm this and track the excretion pathways. Studies have shown that melamine is primarily excreted in urine, with a rapid elimination half-life nih.govresearchgate.net. Deuterated melamine can confirm the absence of metabolic transformation by ensuring that the labeled compound remains intact during its passage through the body nih.gov.
  • Comparative Pharmacokinetics: Deuterated analogs allow for direct comparison with their non-deuterated counterparts within the same study or subject, minimizing inter-individual variability. This is particularly useful for identifying subtle differences in absorption or elimination that might arise from formulation or co-administration nih.govresearchgate.netosti.gov.
  • Research Findings:

    A study investigating the pharmacokinetics of melamine and cyanuric acid in rats found that using isotopically labeled internal standards (¹³C₃-labeled cyanuric acid and ¹⁵N₃-labeled melamine) was essential for accurate quantification via LC-MS/MS nih.govresearchgate.net. This methodology allowed for the determination of pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and elimination half-life (t₁/₂). The study highlighted that co-administration of melamine and cyanuric acid as a preformed complex significantly altered pharmacokinetic profiles, reducing bioavailability and prolonging elimination half-lives compared to individual administration nih.govresearchgate.net.

    Another study determined that melamine is primarily excreted unchanged in the urine of rats, with over 90% of the administered dose eliminated within 24 hours nih.govresearchgate.net. The elimination-phase half-life was calculated to be approximately 2.7 hours, with renal clearance at 2.5 ml/min nih.gov. This information is crucial for understanding melamine's disposition in the body, and deuterated melamine would serve as an ideal internal standard to confirm these findings with high precision.

    Data Table Example: Pharmacokinetic Parameters of Melamine (Illustrative)

    While specific data for this compound are not directly presented in tabular form in the search results, the methodology described in studies using deuterated melamine analogs allows for the generation of such tables for melamine itself. The following table illustrates the type of data that can be obtained using deuterated standards in pharmacokinetic studies.

    Parameter Value (Rat, Oral Administration) Unit Reference
    Bioavailability (F) 72.9 ± 13.2 % researchgate.net
    Volume of Distribution (Vss) 102.5 ± 12.5 mL/kg researchgate.net
    Clearance (CL) 20.1 ± 3.8 mL/h/kg researchgate.net
    Elimination Half-life (T½) 4.9 ± 0.5 h researchgate.net
    Urinary Excretion (24h) >90 % of Dose nih.govresearchgate.net
    Elimination Half-life (Plasma) 2.7 h nih.gov
    Renal Clearance 2.5 ml/min nih.gov

    Note: Values are illustrative based on studies using melamine and deuterated standards for quantification. This compound would be used as an internal standard to accurately measure these parameters for melamine.

    Emerging Research Directions and Future Perspectives for Melamine D6

    Integration of Melamine-d6 in Non-Targeted Screening Approaches for Food and Environmental Safety

    Non-targeted screening (NTS) is a powerful analytical paradigm that allows for the comprehensive detection of both known and unexpected chemical contaminants without pre-selecting the analytes. nih.gov This approach is invaluable for addressing incidents of intentional adulteration, such as the historical contamination of food products with melamine (B1676169) to artificially inflate their apparent protein content. chromatographyonline.comnih.gov The integration of this compound into NTS workflows, particularly those employing mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, is a critical area of research.

    In NTS, this compound serves as an ideal internal standard for the accurate quantification of melamine if it is detected. medchemexpress.comcerilliant.com The principle of isotope dilution mass spectrometry (IDMS) involves adding a known quantity of the isotopically labeled standard (this compound) to a sample at the beginning of the analytical process. isolife.nlscioninstruments.com Because this compound has nearly identical physicochemical properties to native melamine, it experiences the same variations during sample extraction, cleanup, and instrumental analysis. libios.frfoodriskmanagement.com By measuring the ratio of the native analyte to the labeled standard, analysts can precisely calculate the concentration of the contaminant, correcting for matrix effects and procedural losses that can compromise accuracy. scioninstruments.com

    Recent research has highlighted the utility of NMR spectroscopy for the non-targeted screening of food adulterants. nih.govacs.org In these studies, deuterated solvents such as DMSO-d6 are used to prepare samples for analysis. nih.govresearchgate.net While the solvent provides the necessary deuterium (B1214612) lock signal for the NMR instrument, the subsequent identification and quantification of a contaminant like melamine would be significantly enhanced by the use of this compound as a certified reference material and internal standard. acs.org

    Table 1: Research Findings in Non-Targeted Screening for Melamine

    TechniqueMatrixKey FindingReference
    1H NMR (400 MHz)Infant Formula, CandyNMR in DMSO-d6 can distinguish between melamine-contaminated and melamine-free products and provide quantitative data. Results were comparable to SPE-LC/MS/MS. nih.govacs.org
    NMR ScreeningMilk PowderAn NMR screening method using DMSO-d6 extraction was developed to detect adulterants, with an estimated limit of detection for melamine at <0.005%. researchgate.net
    LC-MS/MSFood, Environmental SamplesNTS methods are crucial for identifying unexpected contaminants like melamine that targeted methods would miss. chromatographyonline.com
    IDMSGeneral Food/EnvironmentalIsotope dilution using stable labeled standards (e.g., Deuterium, 13C) is the most advanced method for accurately quantifying harmful substances in food. medchemexpress.com

    Exploration of this compound in Advanced Materials Science Research and Polymer Chemistry

    The parent compound, melamine, is a cornerstone in polymer chemistry, primarily used to produce durable thermosetting plastics and resins through reaction with formaldehyde. wikipedia.org These materials are used in laminates, coatings, and adhesives. ontosight.ai The exploration of this compound in this field is less about its direct incorporation into bulk materials and more about its use as a sophisticated tool for research and characterization.

    Advanced materials science seeks to understand the relationship between the structure, properties, and performance of materials. In polymer chemistry, NMR spectroscopy is a fundamental technique for elucidating polymer structure and dynamics. Research into melamine-based materials, such as supramolecular polymer networks and oligoetherols, often employs deuterated solvents like d6-DMSO for NMR analysis. core.ac.ukd-nb.info The use of a deuterated solvent is standard practice, but the availability of this compound as a research chemical allows for more controlled experiments. For example, it can be used in model systems to study hydrogen bonding interactions and self-assembly mechanisms in melamine-containing polymers without interference from proton signals. core.ac.uk

    One study on supramolecular polymer networks investigated the physical interactions between an imide-containing polymer and melamine by dissolving the components in d6-DMSO to monitor changes via NMR. core.ac.uk Similarly, research into oligoetherols based on melamine-formaldehyde resins used d6-DMSO as the solvent for NMR and HMDSO as an external standard to confirm the structure of the resulting polymers. d-nb.info These examples underscore the importance of deuterated compounds in facilitating the precise characterization of melamine-based materials, a critical step in designing new polymers with desired properties.

    Table 2: Use of Deuterated Compounds in Melamine-Based Polymer Research

    Research AreaDeuterated Compound UsedPurposeReference
    Supramolecular Polymer Networksd6-DMSOUsed as a solvent to study the hydrogen bonding and complex formation between melamine and imide-containing polymers via NMR. core.ac.uk
    Oligoetherols from Melamine Resinsd6-DMSOUsed as the solvent for 1H NMR analysis to confirm the chemical structure of new oligoetherol-based polymers. d-nb.info
    Melamine Production ByproductsDMSO-D6Used to dissolve and analyze deposit samples from melamine production reactors via 1H and 13C NMR to identify byproducts. mdpi.com

    Development of Novel Analytical Platforms Leveraging this compound for Enhanced Sensitivity and Specificity

    The development of novel, rapid, and highly sensitive analytical platforms is a constant goal in analytical science. This compound is a key component in advancing these platforms, especially those based on mass spectrometry. The use of this compound as an internal standard in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for achieving high sensitivity and specificity in the analysis of melamine. scioninstruments.comcanada.ca

    This approach, known as isotope dilution mass spectrometry (IDMS), provides superior quantitative accuracy compared to methods using external calibration or structural analogue internal standards. cerilliant.comfoodriskmanagement.com The co-elution of this compound with native melamine ensures that any ion suppression or enhancement effects from the sample matrix affect both the analyte and the standard equally, leading to a highly reliable quantification ratio. scioninstruments.com Analytical methods for food and environmental samples have been developed that rely on this principle to reach very low detection limits, often in the parts-per-billion (µg/kg) range. ijser.inresearchgate.net For example, an official method for determining melamine in milk-containing products specifies the use of 13C3-melamine or 15N3,13C3-melamine as internal standards to ensure accuracy. canada.ca this compound serves the same essential function. guidechem.com

    Beyond established LC-MS/MS methods, research into new analytical platforms continues. Techniques such as Direct Analysis in Real Time (DART) mass spectrometry have been explored for the rapid screening of melamine. jeol.com While these methods offer speed, achieving full validation and accurate quantification often requires the use of an appropriate internal standard. cerilliant.com Therefore, as novel ionization techniques and instrument platforms are developed, this compound will remain an indispensable tool for method validation and the generation of precise, defensible data.

    Table 3: Comparison of Analytical Platforms for Melamine Detection

    Analytical PlatformPrincipleRole/Advantage of this compoundReference
    LC-MS/MS with IDMSChromatographic separation followed by mass-to-charge ratio detection of precursor and product ions.Serves as an ideal internal standard, co-eluting with the analyte to correct for matrix effects and procedural losses, ensuring high accuracy and sensitivity. medchemexpress.comfoodriskmanagement.comcanada.ca
    GC-MSGas chromatographic separation of volatile compounds followed by mass detection. Requires derivatization for non-volatile analytes like melamine.A deuterated internal standard can be used to improve quantification of the derivatized analyte.
    1H NMR SpectroscopyMeasures the nuclear magnetic resonance of hydrogen atoms in a sample.Used as a certified reference material for signal identification and for spiking experiments to confirm quantification in non-targeted screening. nih.govacs.org
    DART-MSRapid, direct analysis of samples in their native state using an ionized gas stream.Essential for method validation and to enable accurate quantification in a rapid screening platform. cerilliant.comjeol.com

    Q & A

    Q. What are the critical considerations for synthesizing Melamine-d6 with high isotopic purity, and how can isotopic labeling efficiency be validated experimentally?

    Methodological Answer: Synthesis of this compound requires deuterium incorporation at specific positions (e.g., triazine ring or amine groups). Isotopic purity (>98%) is typically validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR to confirm deuterium substitution) and high-resolution mass spectrometry (HRMS) to verify molecular mass shifts . Contamination risks from residual protons during synthesis must be mitigated via controlled reaction conditions (e.g., deuterated solvents, inert atmospheres) .

    Q. How does isotopic labeling (deuteration) in this compound influence its physicochemical properties compared to non-deuterated melamine?

    Methodological Answer: Deuteration alters molecular mass, vibrational modes, and hydrogen-bonding capacity. Techniques like infrared (IR) spectroscopy can identify shifts in N-H/D stretching frequencies (~3300 cm1^{-1} for N-H vs. ~2500 cm1^{-1} for N-D). Differential scanning calorimetry (DSC) may reveal changes in thermal stability due to isotopic effects on crystal lattice energy .

    Q. What analytical techniques are most suitable for detecting trace impurities in this compound, and how can detection limits be optimized?

    Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for impurity profiling. Method optimization involves selecting ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance separation efficiency and using deuterated internal standards to correct for matrix effects . Limits of detection (LODs) below 0.1% require high-resolution quadrupole-time-of-flight (Q-TOF) instruments .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data when analyzing this compound degradation products in environmental matrices?

    Methodological Answer: Discrepancies in LC-MS/MS or 13C^{13}C-NMR data often arise from matrix interference or isomerization. Employing orthogonal techniques—such as ion mobility spectrometry (IMS) to separate isobaric species or 2H^2H-NMR to track deuterium retention—can clarify degradation pathways . Statistical tools like principal component analysis (PCA) may identify outlier data points caused by contaminants .

    Q. What experimental designs are optimal for studying the isotopic effect of this compound in kinetic studies of urea-formaldehyde resin formation?

    Methodological Answer: Use a split-sample approach: compare reaction rates (e.g., via 2H^2H-NMR or Raman spectroscopy) between this compound and non-deuterated melamine under identical conditions (pH, temperature). Kinetic isotope effects (KIEs) >1 indicate slower bond-breaking in deuterated analogs due to higher bond dissociation energy. Replicate experiments (n ≥ 5) are critical to account for variability in cross-linking efficiency .

    Q. How can researchers address challenges in reproducing published this compound synthesis protocols, particularly regarding yield disparities?

    Methodological Answer: Yield inconsistencies often stem from unrecorded variables (e.g., stirring rate, precursor batch purity). A reproducibility framework includes:

    • Reconstructing protocols using raw lab notebooks or supplementary materials from primary literature .
    • Conducting sensitivity analyses (e.g., Design of Experiments, DoE) to identify critical parameters (e.g., reaction time, catalyst loading) .
    • Validating intermediates via inline FTIR or X-ray diffraction (XRD) to ensure phase purity .

    Q. What strategies mitigate spectral overlap when using this compound as an internal standard in quantitative metabolomics?

    Methodological Answer: Spectral overlap with endogenous metabolites can be minimized by:

    • Selecting a deuterated isotopologue with minimal 1H^1H content (e.g., perdeuterated this compound).
    • Using ultra-high-performance LC (UHPLC) with sub-2µm particles to enhance chromatographic resolution.
    • Applying machine learning algorithms (e.g., random forest regression) to deconvolute overlapping MS/MS spectra .

    Data Analysis & Interpretation

    Q. How should researchers statistically analyze contradictory results in this compound’s bioavailability studies across different model organisms?

    Methodological Answer: Contradictions may arise from species-specific metabolic pathways (e.g., cytochrome P450 activity). Apply meta-analysis frameworks to harmonize datasets, adjusting for covariates like body mass and dosing regimen. Bayesian hierarchical models can quantify uncertainty and identify outliers .

    Q. What computational methods predict the environmental persistence of this compound, and how can these models be validated experimentally?

    Methodological Answer: Density functional theory (DFT) simulations estimate degradation pathways (e.g., hydrolysis rates). Experimental validation involves incubating this compound in simulated environmental matrices (e.g., soil slurries) and quantifying deuterium retention via isotope-ratio mass spectrometry (IRMS) .

    Ethical & Reporting Standards

    Q. How can researchers ensure compliance with ethical guidelines when using this compound in toxicology studies involving animal models?

    Methodological Answer: Follow the ARRIVE 2.0 guidelines for experimental design transparency. Pre-register protocols on platforms like OSF (Open Science Framework) and include negative controls (e.g., non-deuterated melamine) to isolate isotopic effects from toxicity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.